(S)-Methyl morpholine-2-carboxylate

Description

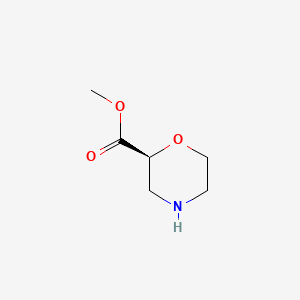

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTITWBGWTASYEG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680188 | |

| Record name | Methyl (2S)-morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314999-01-3 | |

| Record name | Methyl (2S)-morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Reactions of S Methyl Morpholine 2 Carboxylate

Ester Hydrolysis to Morpholine-2-carboxylic Acid

The methyl ester functionality of (S)-methyl morpholine-2-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, (S)-morpholine-2-carboxylic acid. This transformation is fundamental as it unmasks a carboxylic acid group, which is a versatile handle for further modifications, such as amide bond formation. The hydrolysis can be achieved under either acidic or basic conditions. monash.edu

Acid-catalyzed hydrolysis is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. monash.edu The reaction is reversible, and using a large excess of water drives the equilibrium towards the formation of the carboxylic acid and methanol (B129727). monash.edu

Base-catalyzed hydrolysis, also known as saponification, is a more common and often more efficient method. It involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. monash.edu This reaction is irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid. chemrxiv.org The choice between acidic and basic hydrolysis may depend on the stability of other functional groups present in the molecule.

Protection and Deprotection Strategies of the Amine Functionality (e.g., tert-Butoxycarbonyl (Boc) Protection)

The secondary amine in the morpholine (B109124) ring is a nucleophilic and basic center that often requires protection during subsequent synthetic steps to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for this purpose due to its stability under a wide range of reaction conditions and its facile removal under specific acidic conditions.

Protection: The introduction of the Boc group onto the morpholine nitrogen is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. This reaction converts the secondary amine into a tert-butyl carbamate. The resulting product is (S)-4-tert-butoxycarbonyl-morpholine-2-carboxylic acid methyl ester. Following hydrolysis of the ester, (S)-4-Boc-morpholine-2-carboxylic acid is obtained, a key intermediate in many synthetic routes. google.comunibo.itunimi.it

Deprotection: The removal of the Boc group is most commonly accomplished by treatment with a strong acid. Trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (B109758) (DCM), is highly effective for cleaving the Boc group. chemistryviews.org Anhydrous hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol is another standard method. chemistryviews.org The choice of deprotection reagent and conditions can be tailored to the sensitivity of the substrate. For acid-sensitive substrates, milder or alternative methods have been developed, although strong acids remain the most prevalent approach for Boc removal. chemistryviews.orgresearchgate.net

Table 1: Common Reagents for Boc Protection and Deprotection

| Transformation | Reagent(s) | Typical Conditions |

|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaHCO₃) | Inert solvent (e.g., DCM, THF), 0°C to RT |

| Deprotection | Trifluoroacetic acid (TFA) | Neat or in DCM, 0°C to RT |

| Deprotection | Hydrogen Chloride (HCl) | In an organic solvent (e.g., dioxane, methanol) |

Functional Group Interconversions on the Morpholine Ring and Carboxylate Moiety

While the morpholine ring is generally stable to oxidation, the functional groups attached to it can be oxidized. A key transformation involves the oxidation of the corresponding primary alcohol, obtained from the reduction of the carboxylate (see 3.3.2), back to an aldehyde or a carboxylic acid. Selective oxidation of (S)-N-protected-2-(hydroxymethyl)morpholine can furnish the corresponding aldehyde or carboxylic acid, which are valuable intermediates. nih.gov For example, oxidation using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant like (diacetoxyiodo)benzene (B116549) can convert the alcohol to the carboxylic acid. researchgate.net

The carboxylate moiety of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: The reduction of the ester to the primary alcohol, (S)-2-(hydroxymethyl)morpholine (after N-protection), is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) in an ethereal solvent like THF. asianpubs.org Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then reduced. The reduction of carboxylic acids can be performed using borane (B79455) (BH₃) complexes or through catalytic methods, such as using phenylsilane (B129415) with a zinc acetate (B1210297) catalyst. acs.orgscirp.orgresearchgate.net

Reduction to Aldehyde: Partial reduction of the ester to the corresponding aldehyde, (S)-morpholine-2-carbaldehyde, requires milder and more selective reducing agents. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The reaction proceeds via a stable tetrahedral intermediate that collapses to the aldehyde upon workup.

The primary site for nucleophilic substitution on the this compound scaffold is the nitrogen atom. As a secondary amine, it can act as a nucleophile to displace leaving groups in various electrophiles.

N-Alkylation: The morpholine nitrogen can be alkylated to form tertiary amines. This is typically achieved by reacting the amine with an alkyl halide (e.g., methyl iodide) in the presence of a base to neutralize the hydrogen halide formed. chemrxiv.org Another green and efficient method for N-methylation involves using dimethyl carbonate as the methylating agent. Catalytic methods for N-alkylation using alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Iridium or Ruthenium complexes) have also been developed. unibo.it These reactions expand the diversity of substituents that can be introduced at the N-4 position of the morpholine ring.

Formation of Amide Bonds and Peptide Linkages via Carboxylic Acid Derivatives

One of the most significant applications of (S)-morpholine-2-carboxylic acid, derived from the hydrolysis of its methyl ester, is its use as a non-natural amino acid in the synthesis of peptidomimetics. The formation of an amide bond between the carboxylic acid group and an amine (such as another amino acid or a peptide) is a cornerstone of peptide chemistry.

This transformation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization at the adjacent stereocenter.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. scirp.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included.

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU) are highly efficient coupling reagents that generate activated esters in situ. These reagents are known for their high reactivity and ability to promote difficult couplings, often resulting in high yields and low levels of racemization.

The choice of coupling reagent, base (e.g., diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)), and solvent is critical for the success of the amide bond formation and is tailored to the specific substrates being coupled.

Table 2: Examples of Peptide Coupling Reagents

| Reagent Class | Example(s) | Common Use |

|---|---|---|

| Carbodiimides | DCC, EDC | General amide synthesis (often with additives like HOBt) |

| Phosphonium Salts | PyBOP | Effective for difficult couplings and preventing racemization |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Highly efficient reagents for both solution and solid-phase peptide synthesis |

Derivatization for Analytical and Mechanistic Investigations (e.g., for Gas Chromatography-Mass Spectrometry Analysis)

For compounds like this compound, which contain polar functional groups (a secondary amine) and are chiral, direct analysis by gas chromatography-mass spectrometry (GC-MS) is often challenging. The polarity imparted by the N-H group can lead to poor peak shape, and the compound's inherent volatility may not be suitable for GC analysis without modification. Derivatization is a chemical modification process used to convert the analyte into a more volatile and thermally stable product with improved chromatographic properties, making it amenable to GC-MS analysis. mst.edudntb.gov.ua Furthermore, for chiral molecules, derivatization is essential for separating enantiomers on a chiral stationary phase. mst.edunih.gov

Research into the analysis of cyclic secondary amino acids, a class to which this compound belongs, provides a framework for its derivatization. nih.govresearchgate.net These methods primarily target the secondary amine for modification.

Detailed Research Findings

The primary goal of derivatization for the GC-MS analysis of this compound is to cap the active hydrogen on the secondary amine. This reduces polarity and prevents unwanted interactions with the GC column. Common strategies include acylation and silylation.

Acylation with Chloroformates: A prevalent and effective method for derivatizing secondary amino acids for chiral GC-MS analysis involves acylation using alkyl chloroformates. researchgate.netspringernature.comresearchgate.net Heptafluorobutyl chloroformate (HFBCF) is a particularly effective reagent. nih.govresearchgate.net The reaction involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the chloroformate. This replaces the active hydrogen of the amine with an N-alkoxycarbonyl group (in this case, an N-heptafluorobutyloxycarbonyl group).

A detailed analytical workflow developed for other cyclic secondary amino acids, such as proline and pipecolic acid, can be adapted for this compound. nih.govspringernature.comnih.gov The procedure typically involves an in-situ derivatization in an aqueous matrix, followed by liquid-liquid microextraction of the less polar derivative into an organic solvent like hexane (B92381) or isooctane. nih.govresearchgate.net The resulting N-acylated methyl ester derivative is then sufficiently volatile and stable for separation on a chiral capillary column, such as one coated with Chirasil-L-Val, allowing for the quantification of the specific enantiomer. nih.govresearchgate.net Other alkyl chloroformates, such as propyl chloroformate, have also been successfully used to derivatize similar structures like pipecolic acid for GC-MS analysis. nih.gov

Two-Step Derivatization: In cases where the starting material is the free amino acid (morpholine-2-carboxylic acid) rather than the methyl ester, a two-step derivatization is common. The first step involves esterification of the carboxylic acid (e.g., with isobutanol/HCl), followed by N-acylation with an agent like trifluoroacetic anhydride (B1165640) (TFAA). mst.edu For this compound, the ester group is already present, so only N-acylation is required.

Another two-step method involves derivatization with heptafluorobutyl chloroformate (HFBCF), which reacts with the amine, followed by amidation with methylamine. nih.govresearchgate.net This second step converts the carboxyl group (if it was a free acid that also reacted) into a stable methylamide. For this compound, the primary reaction would be N-acylation, and the methyl ester at the C-2 position would likely remain intact during the process.

Silylation: Silylation is another widely used derivatization technique for compounds with active hydrogens. researchgate.net Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the hydrogen on the morpholine nitrogen with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity of the molecule. For pipecolic acid, a similar cyclic secondary amino acid, derivatization to form a trimethylsilyl (TMS) ester and a trifluoroacetyl (TFA) amide has been used for GC-MS analysis. nih.gov This indicates that a dual derivatization approach, targeting both functional groups if the carboxyl group were free, is a viable strategy. For the methyl ester, a single silylation at the amine nitrogen would be expected.

The selection of the derivatization reagent and method depends on the specific analytical requirements, such as the need for chiral separation and the desired sensitivity for mass spectrometric detection. The introduction of fluorinated groups, as in TFAA or HFBCF derivatization, is particularly advantageous for enhancing detection sensitivity in electron capture negative ionization (ECNI) mass spectrometry.

The tables below summarize common derivatization approaches applicable to this compound for GC-MS analysis.

Derivatization Reagents and Resulting Products

| Derivatization Reagent | Abbreviation | Functional Group Targeted | Resulting Derivative | Reference |

|---|---|---|---|---|

| Heptafluorobutyl chloroformate | HFBCF | Secondary Amine (-NH) | N-Heptafluorobutyloxycarbonyl (HFBOC) derivative | nih.govresearchgate.net |

| Propyl chloroformate | - | Secondary Amine (-NH) | N-Propoxycarbonyl derivative | nih.gov |

| Trifluoroacetic anhydride | TFAA | Secondary Amine (-NH) | N-Trifluoroacetyl (TFA) derivative | mst.edu |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Secondary Amine (-NH) | N-Trimethylsilyl (TMS) derivative | nih.gov |

Analytical Methods for Derivatized Cyclic Secondary Amino Acids

| Analyte Class | Derivatization Method | Analytical Column | Detection | Reference |

|---|---|---|---|---|

| Cyclic Secondary Amino Acids | HFBCF & Methylamine | Chirasil-L-Val Capillary Column | GC-MS | nih.govnih.gov |

| Pipecolic Acid | Propyl chloroformate | (Not specified) | GC-MS (SIM) | nih.gov |

| Secondary Aromatic Amino Acids | Isobutanol/HCl & TFAA | Chirasil-L-Val Capillary Column | GC-MS | mst.edu |

| Pipecolic Acid | MSTFA & MBTFA | (Not specified) | GC-MS (SIM) | nih.gov |

Role in Complex Molecule Synthesis and Peptidomimetics

Chiral Synthon in Asymmetric Total Synthesis

The enantiomerically pure nature of (S)-methyl morpholine-2-carboxylate makes it an excellent chiral synthon in asymmetric total synthesis. nih.govresearchgate.net Chiral synthons are crucial starting materials that introduce a specific stereochemistry into a molecule, which is often critical for its biological activity. The morpholine (B109124) ring system itself is a key feature in numerous biologically active natural and synthetic compounds. academie-sciences.fr The defined stereochemistry at the C2 position of this compound allows for the stereocontrolled synthesis of more complex chiral molecules. taltech.ee For instance, it can be utilized in the synthesis of enantiopure amino alcohols and other diversely substituted morpholine derivatives. researchgate.net

Building Block for Biologically Active Molecules

The structural motif of this compound is a recurring feature in a wide array of biologically active molecules, underscoring its importance as a synthetic building block. researchgate.net

Precursors to Pharmaceutical Intermediates

This compound and its derivatives serve as key precursors to important pharmaceutical intermediates. nih.govunimi.it For example, it is a building block for the synthesis of morpholine-containing compounds with potential therapeutic applications. bldpharm.com The related (S)-morpholine-2-carboxylic acid is also a valuable building block for pharmaceutical intermediates. bldpharm.com The hydrochloride salt of this compound is also noted for its application as a medical intermediate. lookchem.comchemicalbook.com The ability to synthesize enantiomerically pure morpholine derivatives is crucial for the development of new drugs. lookchem.com

Incorporation into Diverse Heterocyclic Frameworks

The morpholine ring of this compound can be incorporated into a variety of more complex heterocyclic frameworks. unimi.itfrontiersin.org This is often achieved through reactions that build upon the existing morpholine structure. For example, it can be used in the synthesis of spiro-β-lactams, which are characterized by an 8-oxa-2,5-diazaspiro[3.5]nonane-1,6-dione molecular framework. frontiersin.org The reactivity of the morpholine nitrogen and the carboxylate group allows for the construction of fused and spirocyclic systems, expanding the chemical space accessible from this starting material. mdpi.comacs.org The synthesis of such diverse heterocyclic structures is of great interest in medicinal chemistry for the development of new bioactive agents. mdpi.com

Application in Multicomponent Reactions (e.g., Ugi Reactions)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the rapid construction of complex molecules from three or more starting materials in a single step. nih.gov this compound and its parent amino acid have been utilized in MCRs, most notably the Ugi reaction. nih.gov The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. beilstein-journals.org

In the context of the Ugi reaction, (S)-morpholine-2-carboxylic acid can serve as the bifunctional amino acid component. frontiersin.org This allows for the generation of complex peptidomimetic scaffolds in a highly convergent manner. rsc.org The use of chiral amino acids like (S)-morpholine-2-carboxylic acid in Ugi reactions enables the synthesis of libraries of structurally diverse and stereochemically defined compounds. mdpi.com These reactions are valuable for the discovery of new biologically active molecules. rug.nl

Design and Synthesis of Peptidomimetics and Constrained Amino Acid Surrogates

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. researchgate.net this compound and its derivatives are valuable building blocks in the design and synthesis of peptidomimetics and constrained amino acid surrogates. nih.govnih.gov The rigid morpholine ring system serves to restrict the conformational flexibility of the peptide backbone, which can lead to increased receptor affinity and selectivity. academie-sciences.fr

By incorporating the morpholine scaffold, chemists can create non-natural amino acid surrogates that introduce specific turns or extended conformations into a peptide chain. nih.govmdpi.comlsu.edu For example, morpholin-3-ones, which can be derived from this compound, are considered isosteric peptide analogs and are used as peptidomimetics. academie-sciences.fr The synthesis of these constrained surrogates is a key strategy in modern medicinal chemistry for the development of new therapeutic agents. acs.org

Mechanistic Insights and Theoretical Investigations

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The stereoselective construction of the morpholine (B109124) ring can be achieved through various mechanistic pathways, often employing transition-metal catalysis or organocatalysis to control the stereochemical outcome.

One prominent method involves the copper(II)-promoted intramolecular oxyamination of alkenes. nih.gov In this process, both an oxygen and a nitrogen atom are added across a double bond in a concerted or stepwise fashion. The mechanism is believed to proceed through a key cis-aminocupration step across the alkene, which establishes the stereochemistry of the newly formed heterocyclic ring. nih.gov This approach provides direct access to aminomethyl-functionalized morpholines with good to excellent yields and diastereoselectivities. nih.gov

Another strategy relies on base-catalyzed cascade reactions. For instance, the reaction of a tosyl-oxazetidine with an α-formyl carboxylate can be promoted by an organic base to initiate a cascade involving the ring-opening of the oxazetidine followed by a spontaneous ring closure to form a morpholine hemiaminal. acs.org The diastereoselectivity in such reactions is governed by a combination of stereoelectronic and steric effects, including the avoidance of pseudo A¹,³ strain between substituents on the forming ring and the anomeric effect involving the ring oxygen. acs.org

Organocatalysis using chiral morpholine derivatives has also shed light on reaction mechanisms. Studies on the 1,4-addition of aldehydes to nitroolefins catalyzed by β-morpholine amino acids have shown that a carboxylic acid group on the catalyst is essential for reactivity and selectivity. nih.gov This highlights a mechanism where the catalyst activates the substrate through the formation of an enamine intermediate, with the acid functionality playing a critical role in the transition state. nih.gov Reviews of morpholine synthesis frequently cite methods starting from 1,2-amino alcohols, epoxides, and aziridines, where stereoselectivity is achieved through base-mediated cyclizations or transition metal catalysis. researchgate.netresearchgate.net

Table 1: Overview of Stereoselective Synthesis Mechanisms for Morpholine Derivatives

| Method | Key Mechanistic Feature | Controlling Factors | Reference |

|---|---|---|---|

| Copper-Promoted Oxyamination | cis-Aminocupration of an alkene | Catalyst, Substrate Tether | nih.gov |

| Base-Catalyzed Cascade | Oxazetidine ring-opening and ring-closure | Pseudo A¹,³ Strain, Anomeric Effect | acs.org |

| Organocatalysis | Enamine catalysis via morpholine amino acid | Carboxylic acid functionality, Catalyst structure | nih.gov |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deeper insight into the complex reaction pathways involved in the synthesis of (S)-Methyl morpholine-2-carboxylate and related structures.

DFT calculations allow researchers to map out entire reaction energy profiles, identifying the structures and relative energies of reactants, intermediates, transition states, and products. nih.gov This is crucial for understanding why a particular reaction pathway is favored over others. For instance, in a complex four-component reaction, DFT calculations (using functionals like M06-2X and B3LYP) demonstrated that the energy barriers for the formation of two key reactive intermediates were closely matched, which is a prerequisite for the successful cross-interception that leads to the final product. nih.gov

DFT is also used to rationalize regioselectivity. In modified Mannich reactions involving morpholine, calculations of the Highest Occupied Molecular Orbital (HOMO) distribution and Natural Bond Orbital (NBO) charges on the anionic intermediates successfully explained why substitution occurred at a specific position on the aromatic skeleton. rsc.org Furthermore, DFT is employed to optimize the ground-state geometries of morpholine-containing molecules and to analyze their frontier molecular orbitals (HOMO-LUMO), providing insights into their electronic properties and reactivity. openmedicinalchemistryjournal.comresearchgate.net

The origin of enantioselectivity in catalytic reactions lies in the energy difference between the diastereomeric transition states leading to the (R) and (S) products. Modeling these transition states is a key application of computational chemistry. nsf.gov

A powerful example is the DFT study of an asymmetric Michael addition, where four possible transition states (TS-SR, TS-RS, TS-RR, and TS-SS) were modeled. nih.gov The calculations revealed that the transition state leading to the major experimentally observed product, TS-SR, was significantly lower in free energy than the competing transition states. This energy difference, calculated with high precision, directly correlated with the high enantiomeric and diastereomeric ratios seen in the laboratory. nih.gov Such studies can explain why a particular catalyst is effective. nih.gov The combination of experimental and computational results is essential for understanding the origin of enantioselectivity, which arises from a complex interplay of steric, electronic, and solvation effects within the transition state structure. diva-portal.org

Table 2: Example of DFT-Calculated Free Energy Differences in Transition State Modeling (Data based on a representative asymmetric Michael addition reaction)

| Transition State | Relative Gibbs Free Energy (ΔG) | Predicted Outcome | Reference |

|---|---|---|---|

| TS-SR | 0.0 kcal/mol | Major Product | nih.gov |

| TS-RS | +2.4 kcal/mol | Minor Diastereomer | nih.gov |

| TS-SS | +3.8 kcal/mol | Minor Enantiomer | nih.gov |

Intermolecular Interactions Governing Stereoselectivity (e.g., Hydrogen Bonding Interactions in Catalysis)

The energy differences between transition states are determined by subtle non-covalent interactions between the catalyst, substrates, and solvent molecules. Computational models are uniquely suited to identify and quantify these critical interactions.

In the aforementioned asymmetric Michael addition, the high stereoselectivity was attributed to specific non-covalent interactions. nih.gov The model showed that favorable C-H…π and C-H…O interactions between the chiral phosphoric acid catalyst and a bulky group on the enol substrate stabilized the favored transition state. nih.gov When these interactions were absent in the other competing transition states, their energies were higher, thus disfavoring the formation of minor stereoisomers. This demonstrates that non-covalent forces play a decisive role in controlling stereoselectivity. nih.gov

Other crucial interactions include steric repulsion and stereoelectronic effects. The diastereoselectivity of certain morpholine syntheses is dictated by the need to avoid pseudo A¹,³ strain (a form of steric repulsion) between substituents, which forces the morpholine ring to adopt a specific conformation. acs.org The anomeric effect, an electronic interaction involving lone pairs on the ring oxygen, also helps to lock in a preferred geometry. acs.org In organocatalytic systems where a carboxylic acid is present on the catalyst, hydrogen bonding is a key interaction that orients the substrates within the active site to ensure a specific stereochemical outcome. nih.gov

Table 3: Key Intermolecular Interactions Controlling Stereoselectivity

| Interaction Type | Description | Role in Stereocontrol | Reference |

|---|---|---|---|

| C-H…π / C-H…O | Weak interactions between C-H bonds and π-systems or oxygen atoms | Stabilizes the favored transition state, creating an energy gap to disfavored states | nih.gov |

| Hydrogen Bonding | Interaction between a proton donor (e.g., -COOH) and an acceptor | Orients substrates within the catalyst's active site | nih.gov |

| Steric Repulsion (Pseudo A¹,³ Strain) | Repulsion between bulky groups on a ring structure | Dictates the conformational preference of the transition state, leading to a specific diastereomer | acs.org |

| Anomeric Effect | Stereoelectronic preference for an axial substituent adjacent to a heteroatom | Influences the geometry and stability of the forming ring | acs.org |

Advanced Catalytic Applications of Morpholine 2 Carboxylate Derivatives

Design and Application as Chiral Ligands in Metal-Catalyzed Reactions

The design of effective chiral ligands is paramount for the success of metal-catalyzed asymmetric reactions. The morpholine (B109124) ring, with its two heteroatoms, presents an interesting scaffold for the development of bidentate ligands. taltech.ee In principle, (S)-Methyl morpholine-2-carboxylate possesses the necessary functionalities to act as a chiral ligand for a variety of transition metals. The nitrogen atom of the morpholine ring and the carbonyl oxygen of the ester group can coordinate to a metal center, forming a stable five-membered chelate ring. The stereocenter at the 2-position of the morpholine ring would then be positioned to influence the stereochemical outcome of a catalyzed reaction.

While specific studies detailing the application of this compound as a chiral ligand in metal-catalyzed reactions are not extensively reported in the literature, the potential for its use can be inferred from the broader success of amino acid ester ligands in asymmetric catalysis. The combination of a chiral backbone and coordinating groups makes these types of molecules attractive for creating a well-defined chiral environment around a metal center.

The effectiveness of such a ligand would depend on several factors, including the nature of the metal, the reaction type, and the steric and electronic properties of the ligand itself. The N-H group of the morpholine can also play a role in the catalytic cycle, potentially participating in hydrogen bonding interactions that could further stabilize transition states and enhance enantioselectivity. The development of chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands, for instance, has demonstrated the high efficiency of such interactions in asymmetric transfer hydrogenation reactions. ajchem-b.com

Future research in this area could involve the synthesis of metal complexes of this compound and their evaluation in a range of asymmetric transformations, such as hydrogenations, allylic alkylations, and Diels-Alder reactions. The systematic variation of the ester group or substitution on the morpholine ring could provide a library of ligands with tunable properties for specific catalytic applications.

Exploration as Organocatalysts in Asymmetric Transformations

The use of small organic molecules as catalysts, known as organocatalysis, has become a powerful tool in asymmetric synthesis. Chiral amines and amino acids, in particular, have been successfully employed in a variety of transformations. Given the structural similarity of morpholine-2-carboxylic acid derivatives to proline, a well-established organocatalyst, their potential in this area has been a subject of investigation.

Recent studies have explored the use of morpholine-based compounds as organocatalysts in the 1,4-addition (Michael) reaction between aldehydes and nitroolefins. In one such study, a series of ß-morpholine amino acids were synthesized and tested for their catalytic activity. frontiersin.org These catalysts, possessing a carboxylic acid at the 2-position, were found to be highly efficient, affording the Michael adducts in excellent yields and with high diastereoselectivity and enantioselectivity.

Crucially, the study also investigated the role of the carboxylic acid functionality by testing a catalyst where this group was "capped" as a methyl ester. This modification is directly relevant to the catalytic potential of this compound. The results were unequivocal: in the presence of the methyl ester derivative, no condensation product was observed even after an extended reaction time of 48 hours. frontiersin.org This finding strongly suggests that this compound is not an effective organocatalyst for this type of transformation under the tested conditions.

The following table summarizes the key findings from the study, highlighting the dramatic difference in catalytic activity between the free carboxylic acid and its methyl ester.

| Catalyst | Product Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Morpholine-2-carboxylic acid derivative | High | High | High |

| Methyl morpholine-2-carboxylate derivative | No reaction | - | - |

These results underscore the critical role of the free carboxylic acid group in this specific organocatalytic cycle.

Mechanistic Studies of Morpholine-Based Catalytic Systems

The observed inactivity of the methyl ester of morpholine-2-carboxylic acid in the Michael addition reaction provides significant insight into the reaction mechanism. The prevailing mechanism for this type of organocatalyzed reaction involves the formation of an enamine intermediate from the reaction of the aldehyde with the secondary amine of the catalyst. This enamine then attacks the nitroolefin. The stereochemical outcome is controlled by the chiral environment created by the catalyst.

The key to the high efficiency and stereoselectivity of the morpholine-2-carboxylic acid catalysts lies in the ability of the carboxylic acid group to act as a co-catalyst or internal proton source. Computational studies have suggested that the carboxylic acid group plays a crucial role in the protonation of the intermediate, which is a rate-determining step in the catalytic cycle. frontiersin.org It is hypothesized that the carboxylic acid can participate in a proton shuttle, facilitating the necessary proton transfer events to complete the catalytic cycle and regenerate the catalyst.

The esterification of the carboxylic acid to form this compound removes this essential acidic proton. Without the ability to act as a proton donor, the catalytic cycle is arrested, and no product is formed. This mechanistic understanding explains the stark difference in reactivity between the acid and its methyl ester.

The proposed catalytic cycle for the active morpholine-2-carboxylic acid catalyst involves several key steps:

Formation of an enamine between the aldehyde and the secondary amine of the morpholine catalyst.

Nucleophilic attack of the enamine on the nitroolefin to form a new carbon-carbon bond.

Protonation of the resulting intermediate, facilitated by the carboxylic acid group of the catalyst.

Hydrolysis of the iminium ion to release the product and regenerate the catalyst.

The inability of the methyl ester to perform the crucial protonation step (step 3) effectively shuts down the entire catalytic process. This highlights the intricate and cooperative role of different functional groups within an organocatalyst and provides a clear rationale for the lack of catalytic activity observed for this compound in this context. Further mechanistic investigations could explore whether this compound could participate in other catalytic cycles where a free carboxylic acid is not a prerequisite for activity.

Emerging Research Directions and Future Perspectives

Development of Novel Stereoselective Synthetic Pathways for Functionalized Derivatives

The demand for enantiomerically pure morpholine (B109124) derivatives, particularly those with specific substitution patterns, has spurred the development of innovative and highly selective synthetic strategies. Traditional methods are often being replaced by more sophisticated catalytic asymmetric reactions that offer high yields and excellent stereocontrol.

A significant area of advancement is the asymmetric hydrogenation of dehydromorpholine precursors. Researchers have successfully employed bisphosphine-rhodium catalysts with large bite angles to achieve quantitative yields and exceptional enantioselectivities (up to 99% ee) for a variety of 2-substituted chiral morpholines. nih.govrsc.orgrsc.org This method is notable for its atom economy and operational simplicity, and the resulting products serve as key intermediates for drug candidates, such as potent GSK-3β inhibitors and D3 receptor agonists. researchgate.net

Transition-metal catalysis offers another powerful avenue. Palladium-catalyzed carboamination reactions, for instance, have been used to construct cis-3,5-disubstituted morpholines from enantiopure amino alcohol precursors in a concise, four-step synthesis. nih.gov This modular approach allows for variation in substituents and provides access to fused-ring morpholine derivatives. nih.gov Similarly, copper-promoted oxyamination of alkenes provides a direct route to 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov

Organocatalysis is also emerging as a potent tool. An organocatalytic asymmetric halocyclization protocol using a cinchona alkaloid-derived catalyst enables the synthesis of chlorinated 2,2-disubstituted morpholines containing a quaternary stereocenter with excellent yields and enantioselectivities under mild conditions. rsc.org

Furthermore, synthetic strategies continue to leverage the chiral pool , using readily available enantiopure starting materials like amino acids or epoxides. thieme-connect.com For example, (R)- and (S)-N-Boc-morpholine-2-carboxylic acids can be prepared through a highly selective enzyme-catalyzed kinetic resolution of a racemic morpholine-2-carboxylate ester, which can then be converted into analogs of drugs like Reboxetine (B1679249). researchgate.net The synthesis of optically pure 3-hydroxymethylmorpholine (B1309833) building blocks and their corresponding sulfamidates, which act as aziridine (B145994) equivalents, also starts from chiral pool materials and allows for the stereospecific introduction of the morpholine moiety. researchgate.netthieme-connect.comunimi.it

Two diastereoselective protocols have been developed for synthesizing 2,3-trans- and 2,3-cis-6-methoxy-3-substituted morpholine-2-carboxylic esters. These methods control the C2–C3 stereochemistry through the condensation of a 1,4-dioxan-2-one (B42840) with an imine, followed by a methanolysis/ring-closure sequence. acs.org

| Synthetic Strategy | Catalyst/Reagent | Key Feature | Application Example |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | High enantioselectivity (up to 99% ee) | Synthesis of intermediates for GSK-3β inhibitors researchgate.net |

| Pd-catalyzed Carboamination | Palladium Catalyst | Forms cis-3,5-disubstituted morpholines | Modular synthesis of diverse morpholine derivatives nih.gov |

| Organocatalytic Halocyclization | Cinchona Alkaloid Derivative | Creates quaternary stereocenters | Synthesis of chlorinated 2,2-disubstituted morpholines rsc.org |

| Enzyme-catalyzed Resolution | Lipase (B570770) | Separates racemic esters | Preparation of enantiopure Reboxetine analogs researchgate.net |

| Diastereoselective Condensation | Lewis or Brønsted Acid/Base | Controls C2-C3 stereochemistry | Synthesis of 2,3-substituted morpholine-2-carboxylates acs.org |

Expansion of Applications in Chemical Biology Research

The morpholine scaffold is a cornerstone in medicinal chemistry and chemical biology, recognized for its favorable physicochemical properties and its presence in numerous FDA-approved drugs like Aprepitant and Reboxetine. nih.govsci-hub.sesci-hub.se The ability of the morpholine ring to improve pharmacokinetic profiles, such as metabolic stability and aqueous solubility, makes it a valuable component in drug design. researchgate.netnih.govsci-hub.se

(S)-Methyl morpholine-2-carboxylate and its derivatives are increasingly used as peptidomimetics . frontiersin.orgacademie-sciences.fr By mimicking the structure of peptide backbones, these scaffolds can be incorporated into molecules designed to interact with biological targets like proteases and receptors, which are often involved in protein-protein interactions. frontiersin.orgfrontiersin.org For example, morpholin-3-ones are considered δ-lactam analogs and are used to create peptide analogs with diverse biological activities. academie-sciences.fr

Diversity-oriented synthesis (DOS) starting from amino acid and sugar derivatives is a powerful strategy to generate collections of sp³-rich, polyfunctional morpholine scaffolds. frontiersin.orgfrontiersin.org These libraries of structurally diverse molecules serve as valuable probes to investigate biological pathways and identify new drug leads for previously "undruggable" targets. frontiersin.org Chemoinformatic analysis of these libraries has shown that they possess high "drug-like" qualities and structural complexity compared to many existing drugs. frontiersin.org

The morpholine moiety is often an integral part of the pharmacophore for certain enzyme inhibitors and can bestow selective affinity for a wide range of receptors. nih.gov For instance, research into norepinephrine (B1679862) reuptake inhibitors (NRIs) has involved the synthesis of numerous substituted morpholines to develop structure-activity relationships, leading to potent and selective drug candidates. nih.gov The strategic replacement of other heterocyclic rings, like piperidine (B6355638), with a morpholine can lead to compounds with extended duration of action in vivo, as was the case in the development of the NK1 antagonist Aprepitant. sci-hub.se

| Application Area | Key Advantage | Example |

| Peptidomimetics | Mimics peptide structures, enhances stability | Morpholin-3-ones as δ-lactam analogs academie-sciences.fr |

| Drug Discovery | Improves pharmacokinetic properties | Replacement of piperidine in Aprepitant development sci-hub.se |

| Chemical Probes | Access to novel chemical space | Diversity-oriented synthesis of sp³-rich morpholine libraries frontiersin.orgfrontiersin.org |

| Pharmacophore Component | Provides key interactions with biological targets | Development of selective norepinephrine reuptake inhibitors nih.gov |

Integration with Sustainable Synthesis Methodologies

In line with the growing emphasis on green chemistry, significant efforts are being directed towards developing more sustainable and environmentally benign methods for synthesizing morpholines. These approaches aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.

A notable breakthrough is the use of ethylene (B1197577) sulfate (B86663) as an inexpensive and readily available reagent for converting 1,2-amino alcohols into morpholines. thieme-connect.comchemrxiv.orgnih.gov This one or two-step, redox-neutral protocol proceeds via a simple SN2 reaction to form a zwitterionic intermediate, which then cyclizes. thieme-connect.comorganic-chemistry.org This method avoids the use of toxic reagents like chloroacetyl chloride and harsh reducing agents such as aluminum or boron hydrides, representing a significant environmental and safety benefit over traditional multi-step syntheses. chemrxiv.orgnih.gov The process is scalable, high-yielding, and uses greener solvents. thieme-connect.comchemrxiv.org

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. Enzymes are being employed to produce enantiomerically pure morpholines with high efficiency. For example, imine reductases (IREDs) have been used in the key step of a biocatalytic route to manufacture (S)-3-(4-(trifluoromethyl)phenyl)morpholine on a large scale (>180 kg) with excellent yield and enantioselectivity. digitellinc.com Laccase enzymes, using atmospheric oxygen as the oxidant, have been used to catalyze the coupling of morpholines to aromatic systems to create novel bioactive compounds. nih.gov The integration of enzymes into cascade reactions is also being explored to synthesize nitrogen-containing heterocycles like morpholines from simple ketoacid compounds. manchester.ac.uk

Photocatalysis is another promising green methodology. Visible-light-activated photocatalysts are being used to drive diastereoselective annulation reactions for the synthesis of substituted 2-aryl morpholines directly from readily available starting materials. acs.org This approach provides access to complex substitution patterns under mild conditions. acs.org Furthermore, morpholine-based buffers themselves, such as MOPS, have been shown to promote photoinduced flavoenzyme-catalyzed reactions by acting as sacrificial electron donors, thereby enhancing the stability and efficiency of these biocatalytic systems under aerobic conditions. rsc.org

| Sustainable Method | Key Principle | Advantages |

| Ethylene Sulfate Annulation | Redox-neutral, simple SN2 and cyclization | Avoids toxic reagents, high yield, scalable, fewer steps thieme-connect.comchemrxiv.orgnih.gov |

| Biocatalysis (e.g., IREDs) | Enzyme-mediated stereoselective reduction | High enantioselectivity, mild conditions, scalable digitellinc.commanchester.ac.uk |

| Photocatalysis | Light-driven chemical transformation | Mild conditions, access to complex structures acs.orgrsc.org |

| Catalytic Amidation | Heterogeneous recyclable catalyst | Use of stoichiometric oxidant, high selectivity, catalyst reusability rsc.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-Methyl morpholine-2-carboxylate with high enantiomeric purity?

- Methodology : Enantioselective synthesis typically involves chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry. Protecting group strategies for the morpholine ring (e.g., Boc protection) can prevent side reactions. Post-synthesis purification via recrystallization or chiral column chromatography (e.g., using amylose-based columns) ensures purity. Characterization via polarimetry and chiral HPLC with UV detection validates enantiomeric excess (≥98%). X-ray crystallography (using SHELX software for structure refinement) can confirm absolute configuration .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodology : Conduct accelerated stability studies under stress conditions (e.g., pH 3–9, 40–60°C, UV light exposure). Monitor degradation via LC-MS to identify byproducts. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. For aqueous solutions, buffer composition and ionic strength must be controlled to avoid hydrolysis of the ester group. Stability-indicating methods like UPLC-PDA are recommended for quantification .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use fume hoods for synthesis and handling due to potential respiratory irritancy. Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Toxicity data from morpholine derivatives suggest limiting occupational exposure to <1 ppm (8-hour TWA). Spill management requires neutralization with dilute acetic acid followed by solidification with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodology : Perform a systematic review (PRISMA guidelines) to identify variables causing discrepancies, such as assay conditions (e.g., cell line viability, incubation time) or impurity profiles. Meta-regression analysis quantifies the impact of covariates (e.g., logP, concentration ranges). Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Structural analogs from crystallographic data (CCDC entries) can clarify structure-activity relationships .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and reaction pathways. Solvent effects are incorporated via continuum models (e.g., SMD). Molecular dynamics simulations assess conformational flexibility of the morpholine ring. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) and compare with analogous compounds (e.g., (R)-enantiomer) to isolate stereoelectronic effects .

Q. How can researchers design experiments to study the metabolic fate of this compound in vivo?

- Methodology : Radiolabel the methyl ester group (¹⁴C) for tracer studies. Administer to model organisms (e.g., Sprague-Dawley rats) and collect plasma, urine, and feces. Metabolite identification via HRMS/MS with database matching (e.g., METLIN). Pharmacokinetic modeling (non-compartmental analysis) quantifies AUC, Cmax, and half-life. Compare with in vitro hepatocyte assays to assess interspecies differences .

Data Contradiction Analysis

Q. What statistical methods address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodology : Apply multivariate analysis (e.g., PCA) to identify outliers in published datasets. Replicate experiments under standardized conditions (e.g., USP dissolution apparatus). Use Hansen solubility parameters to correlate solvent polarity with dissolution rates. Bayesian meta-analysis weights studies by methodological rigor (e.g., purity verification via NMR) .

Q. How do crystallographic packing interactions influence reported melting points of this compound?

- Methodology : Compare DSC thermograms of polymorphs (Forms I/II) isolated via solvent-mediated crystallization. Hirshfeld surface analysis (CrystalExplorer) identifies dominant intermolecular interactions (e.g., C-H···O). Variable-temperature XRD tracks structural changes. Relate lattice energy (calculated via PIXEL) to observed melting point variations .

Methodological Tables

| Parameter | Synthesis Optimization | Stability Analysis |

|---|---|---|

| Key Variables | Catalyst loading, solvent polarity | pH, temperature, light exposure |

| Analytical Tools | Chiral HPLC, polarimetry | UPLC-PDA, LC-HRMS |

| Critical Thresholds | ≥98% enantiomeric excess | Degradation <5% over 6 months (25°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.